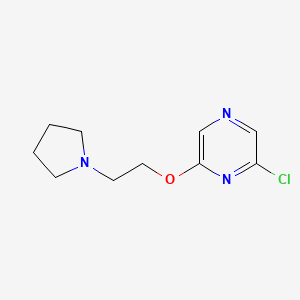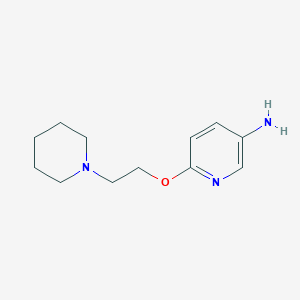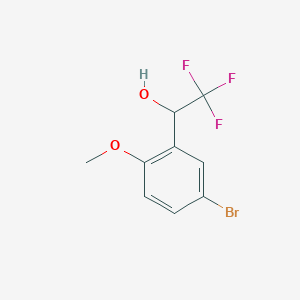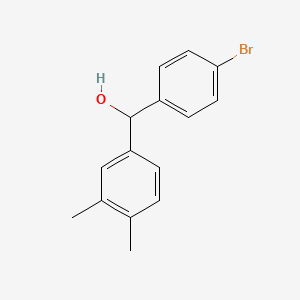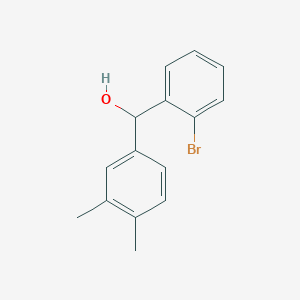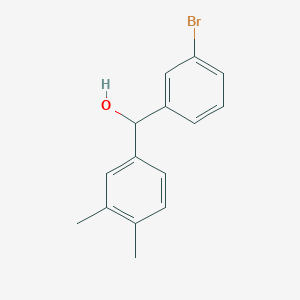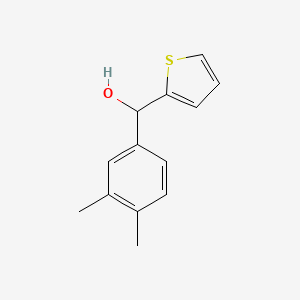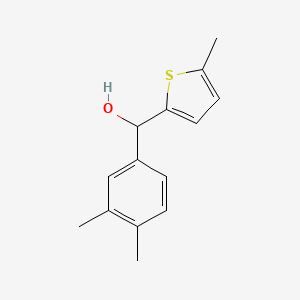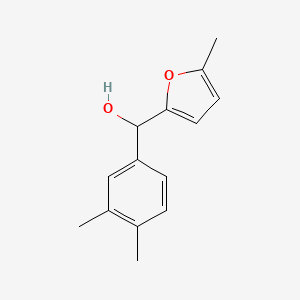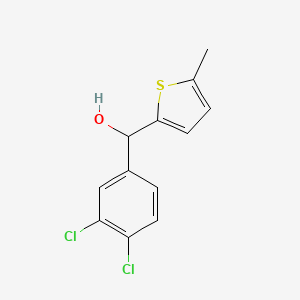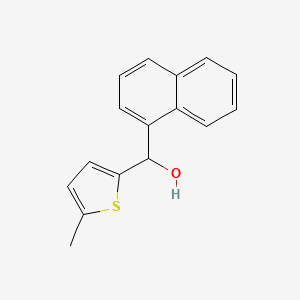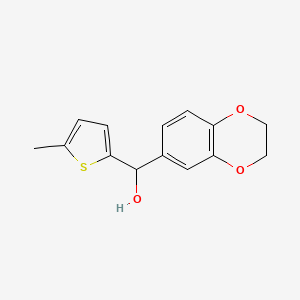
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is a thiophene derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. Thiophene rings are sulfur-containing heterocycles that contribute to the unique chemical properties of these compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Formation of Thiophene Derivatives: : Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Methanolysis: : The thiophene derivatives are then subjected to methanolysis, a process where methanol is used to cleave ester or amide bonds, resulting in the formation of the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of thiophene derivatives often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are modern techniques that can enhance the efficiency and scalability of these processes.
化学反应分析
Types of Reactions
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of thiophene ketones or carboxylic acids.
Reduction: : Production of thiophene alcohols or amines.
Substitution: : Introduction of halogens or other functional groups into the thiophene ring.
科学研究应用
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: : Explored for its use in drug development, particularly in designing new therapeutic agents.
Industry: : Applied in the development of materials with unique electronic and optical properties.
作用机制
The mechanism by which 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
相似化合物的比较
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is compared with other thiophene derivatives such as 5-methyl-2-(3-thienyl)pyridine and 1-(3-hydroxy-5-methyl-2-thienyl)ethanone. While these compounds share structural similarities, this compound is unique in its methanol moiety, which contributes to its distinct chemical and biological properties.
List of Similar Compounds
5-Methyl-2-(3-thienyl)pyridine
1-(3-hydroxy-5-methyl-2-thienyl)ethanone
(3-methyl-2-thienyl)methylamine
属性
IUPAC Name |
(3-methylthiophen-2-yl)-(5-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS2/c1-7-5-6-13-11(7)10(12)9-4-3-8(2)14-9/h3-6,10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNFTBAJXEDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=C(S2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

